molecular formula C18H23FINO2 B10854177 Ioflupane F-18 CAS No. 186381-69-1

Ioflupane F-18

Cat. No.: B10854177
CAS No.: 186381-69-1
M. Wt: 430.3 g/mol
InChI Key: HXWLAJVUJSVENX-LNYNZGDVSA-N
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Description

Ioflupane F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorinated derivative of ioflupane, which is a cocaine analogue. The compound is designed to bind selectively to the dopamine transporter (DAT) in the brain, making it useful for imaging and diagnosing neurological conditions such as Parkinson’s disease and other disorders involving dopaminergic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane F-18 involves the introduction of the radioactive isotope fluorine-18 into the molecular structure of ioflupane. The process typically starts with the precursor compound, which undergoes nucleophilic substitution to introduce the fluorine-18 isotope. The reaction conditions often require the use of a radiolabeling module, which facilitates the incorporation of fluorine-18 under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules to ensure high purity and reproducibility. The process includes the production of fluorine-18 via a cyclotron, followed by its incorporation into the precursor compound. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure it meets the required standards for clinical use .

Chemical Reactions Analysis

Types of Reactions: Ioflupane F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable and does not undergo significant chemical transformations under physiological conditions .

Common Reagents and Conditions: The synthesis of this compound typically involves the use of reagents such as potassium carbonate and kryptofix 2.2.2, which facilitate the nucleophilic substitution reaction. The reaction is carried out in a radiolabeling module under controlled temperature and pressure conditions .

Major Products Formed: The major product formed during the synthesis of this compound is the radiolabeled compound itself. The purity and specific activity of the final product are critical parameters that are carefully monitored during the production process .

Scientific Research Applications

Ioflupane F-18 has a wide range of applications in scientific research, particularly in the fields of neurology and nuclear medicine. Some of its key applications include:

Mechanism of Action

Ioflupane F-18 exerts its effects by binding selectively to the dopamine transporter (DAT) in the brain. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By binding to DAT, this compound allows for the visualization of dopaminergic neurons using PET imaging. The radioactive decay of fluorine-18 emits positrons, which are detected by the PET scanner to create detailed images of the brain .

Comparison with Similar Compounds

Uniqueness of Ioflupane F-18: this compound is unique in its high affinity and selectivity for the dopamine transporter, making it an excellent tool for imaging dopaminergic neurons. Its use of fluorine-18 allows for high-resolution PET imaging, which is advantageous over other imaging modalities .

Properties

CAS No.

186381-69-1

Molecular Formula

C18H23FINO2

Molecular Weight

430.3 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-(18F)fluoranylpropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i19-1

InChI Key

HXWLAJVUJSVENX-LNYNZGDVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCC[18F])C[C@@H]1C3=CC=C(C=C3)I

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Origin of Product

United States

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